An In-depth Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)
An In-depth Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxydiphthalic anhydride (ODPA) is a vital monomer primarily utilized in the synthesis of high-performance polyimides.[1][2][3] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1][4] The presence of a flexible ether linkage in the ODPA molecule imparts improved processability and solubility to the resulting polyimides, a significant advantage over more rigid dianhydrides.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of ODPA.
Chemical Structure and Identification
4,4'-Oxydiphthalic anhydride is a symmetrical aromatic dianhydride. The molecule consists of two phthalic anhydride units linked by an ether group at the 4 and 4' positions.
Chemical Structure of 4,4'-Oxydiphthalic Anhydride
A diagram illustrating the chemical structure of 4,4'-Oxydiphthalic anhydride.
Physicochemical Properties
ODPA is typically a white to off-white crystalline powder.[1][6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₆O₇ | [6][7][8][9] |
| Molecular Weight | 310.21 g/mol | [7][8][9] |
| CAS Number | 1823-59-2 | [7][8][9] |
| Melting Point | 225-229 °C | [7][8][10] |
| Boiling Point | 410.39 °C (estimate) | [10] |
| Density | 1.4942 g/cm³ (estimate) | [10] |
| Appearance | White to off-white powder/crystal | [1][6][8][10] |
| Solubility | Good solubility in organic solvents; very slightly soluble in Toluene, Acetone. | [2][6][10] |
| InChI | 1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | [6][9][10] |
| InChIKey | QQGYZOYWNCKGEK-UHFFFAOYSA-N | [6][9][10] |
| SMILES | O=C1OC(=O)c2cc(Oc3ccc4C(=O)OC(=O)c4c3)ccc12 | [6][7] |
Synthesis of 4,4'-Oxydiphthalic Anhydride
Several synthetic routes for the preparation of ODPA have been reported. A common method involves the nucleophilic aromatic substitution of a halogenated phthalic anhydride.
General Synthetic Workflow for ODPA
A logical workflow for the synthesis of 4,4'-Oxydiphthalic anhydride.
Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride
This protocol is based on a commonly cited method for the synthesis of ODPA.
Materials:
-
4-Chlorophthalic anhydride
-
Potassium carbonate (K₂CO₃)
-
N-methylpyrrolidinone (NMP)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
Procedure:
-
A mixture of 4-chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) is heated to approximately 175 °C.[11]
-
Potassium carbonate (3.87 g, 28 mmol) is added to the suspension, and the mixture is maintained at 175 °C.[11]
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC) until the conversion to 4,4'-oxydiphthalic anhydride is greater than 97%, which typically takes around 2 hours.[11]
-
The solvent is removed under reduced pressure.[11]
-
The residue is treated with an aqueous 25% sodium hydroxide solution, followed by acidification with concentrated HCl.[11]
-
The resulting solid, 4,4'-oxydiphthalic acid, is collected and dried.[11]
-
The tetra-acid is then cyclized to the dianhydride by recrystallization from hot acetic anhydride.[11]
-
The purified 4,4'-oxydiphthalic anhydride is collected by filtration.[11]
Applications
The primary application of ODPA is as a monomer for the synthesis of high-performance polyimides.[1][2][3]
Role of ODPA in Polyimide Synthesis
A diagram showing the reaction pathway from ODPA to polyimide.
ODPA-based polyimides exhibit a unique combination of properties:
-
High Thermal Stability: These polymers can withstand high temperatures without significant degradation.[2][6]
-
Excellent Mechanical Properties: They possess high tensile strength and modulus.[1]
-
Chemical Resistance: They are resistant to a wide range of solvents and chemicals.[2][6]
-
Good Electrical Insulation Properties: This makes them suitable for applications in the electronics industry.[2]
-
Flexibility: The ether linkage in ODPA provides a degree of flexibility to the polymer backbone, which can improve processability.[2]
These properties make ODPA-derived polyimides valuable in various advanced applications:
-
Aerospace: For components requiring high strength-to-weight ratios and thermal stability.[1][4]
-
Electronics: As insulating films, coatings, and in the manufacture of flexible printed circuits.[1][6]
-
Automotive: In components that are exposed to high temperatures and harsh environments.[1]
-
Advanced Materials: ODPA can be used to create metal-organic frameworks (MOFs) for applications in optoelectronic memory devices.[2][8]
-
Biomedical: Research has indicated that polyimides synthesized from ODPA can exhibit good biocompatibility, suggesting potential use in medical implants and drug delivery systems.[5]
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of ODPA. While detailed spectra are beyond the scope of this guide, the availability of key spectroscopic data is noted.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for 4,4'-Oxydiphthalic anhydride.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic anhydride functional groups.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9]
Safety and Handling
4,4'-Oxydiphthalic anhydride may cause skin and eye irritation.[6] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4,4'-Oxydiphthalic anhydride is a cornerstone monomer in the field of high-performance polymers. Its unique chemical structure imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polyimides. The continued demand for advanced materials in the aerospace, electronics, and other high-tech industries ensures that ODPA will remain a compound of significant interest to researchers and engineers. Further research into novel applications, particularly in the biomedical field, may unlock even greater potential for this versatile molecule.
References
- 1. China What’s the usage of 4,4′-Oxydiphthalic anhydride? Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. Applications of 4,4'-Oxydiphthalic anhydride_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. astuteanalytica.com [astuteanalytica.com]
- 5. 4,4'-Oxydiphthalic anhydride | 1823-59-2 | Benchchem [benchchem.com]
- 6. CAS 1823-59-2: 4,4-Oxydiphthalic anhydride | CymitQuimica [cymitquimica.com]
- 7. 4,4'-Oxydiphthalic anhydride | 1823-59-2 | FO62671 [biosynth.com]
- 8. ossila.com [ossila.com]
- 9. 4,4'-Oxydiphthalic anhydride | C16H6O7 | CID 74574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4'-Oxydiphthalic anhydride | 1823-59-2 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. 4,4'-Oxydiphthalic anhydride(1823-59-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
